molecular formula C13H26N2O2 B2529315 tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate CAS No. 1534465-74-1

tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B2529315
CAS No.: 1534465-74-1
M. Wt: 242.363
InChI Key: JQUDBVQYJKBHIZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with an aminomethyl group and a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Step 1: The piperidine ring is functionalized by introducing an aminomethyl group. This can be achieved through reductive amination, where a piperidine derivative reacts with formaldehyde and a reducing agent like sodium cyanoborohydride.

    Step 2: The resulting aminomethyl-piperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods: Industrial production of tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming imines or amides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles like alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Imines, amides.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Acts as a building block in the preparation of various pharmaceuticals.

Biology:

  • Investigated for its potential as a ligand in receptor studies.
  • Used in the synthesis of compounds that interact with biological targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active aminomethyl-piperidine moiety upon metabolic activation. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the central nervous system.

Comparison with Similar Compounds

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate
  • tert-Butyl 4-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents on the piperidine ring can significantly alter the compound’s reactivity and biological activity.
  • Reactivity: this compound is unique due to its specific substitution pattern, which can influence its chemical behavior and interactions.
  • Applications: While similar compounds may share some applications, the unique structure of this compound can make it more suitable for certain specialized uses in research and industry.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(9-14)8-13(15,4)5/h10H,6-9,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUDBVQYJKBHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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